methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound featuring a pyrrole ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The intermediate product is then subjected to further reactions, including esterification and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrrole ring can be reduced to form dihydropyrrole derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the case of receptors, the compound can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-4-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-16(18(22)23-2)15(9-14-6-4-8-24-14)17(21)20(12)11-13-5-3-7-19-10-13/h3-10H,11H2,1-2H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYQWFRAPNTPQV-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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